REACTION_CXSMILES
|
ClC1C(=O)N(C2C=CC=CC=2)N=CC=1Cl.[Cl:16][C:17]1[C:18](=[O:30])[N:19]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:20]=[CH:21][C:22]=1[SH:23].S.[Na].[CH2:33](Cl)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[OH-].[Na+].[OH-].[NH4+]>>[CH2:33]([S:23][C:22]1[CH:21]=[N:20][N:19]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:18](=[O:30])[C:17]=1[Cl:16])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:2.3,5.6,7.8,^1:31|
|
Name
|
IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dihalo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O
|
Name
|
4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1S)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O
|
Name
|
sodium hydrogen sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S.[Na]
|
Name
|
product ( V )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1S)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the conventional methods of preparation entail two stages
|
Type
|
CUSTOM
|
Details
|
give undesirable by-products
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC1=C(C(N(N=C1)C1=CC=CC=C1)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |